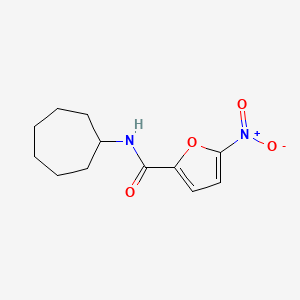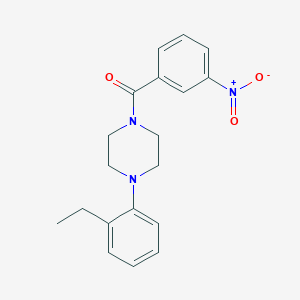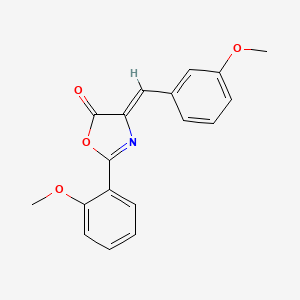
N-ethyl-N-(2-methylphenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(2-methylphenyl)cyclohexanecarboxamide, commonly known as etomidate, is a short-acting intravenous anesthetic. It was first synthesized in 1964 by Janssen Pharmaceutica and was approved for use in the United States in 1972. Etomidate is widely used in clinical settings for induction of anesthesia, sedation for medical procedures, and rapid sequence intubation.
Mécanisme D'action
Etomidate acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA on neuronal activity. This leads to the suppression of neuronal activity in the central nervous system, resulting in sedation and anesthesia.
Biochemical and physiological effects:
Etomidate has been shown to have minimal effects on hemodynamics, making it a preferred agent in patients with cardiovascular disease. However, it has been associated with adrenal suppression, which can lead to decreased cortisol production and potentially result in adrenal insufficiency.
Avantages Et Limitations Des Expériences En Laboratoire
Etomidate has been used in laboratory experiments to study the effects of anesthesia on neuronal activity and to investigate the mechanisms of action of GABA receptors. Its advantages include its rapid onset of action and short duration of effect, allowing for precise control of the depth and duration of anesthesia. However, its use in laboratory experiments is limited by its cost and potential for adverse effects on adrenal function.
Orientations Futures
Future research on etomidate may focus on developing new formulations with improved pharmacokinetic properties and reduced side effects. Additionally, studies may investigate the potential use of etomidate in treating other neurological conditions, such as traumatic brain injury and stroke. Finally, further research may be conducted to better understand the mechanisms of action of GABA receptors and the role of etomidate in modulating their activity.
Méthodes De Synthèse
Etomidate is synthesized through a multi-step process starting with the reaction of 2-methylphenylacetonitrile with ethyl magnesium bromide to form N-ethyl-2-methylphenylacetamide. This intermediate is then reacted with cyclohexanecarboxylic acid to form the final product, N-ethyl-N-(2-methylphenyl)cyclohexanecarboxamide.
Applications De Recherche Scientifique
Etomidate has been extensively studied for its use in anesthesia and sedation. It is commonly used in clinical settings due to its rapid onset of action, short duration of effect, and minimal hemodynamic effects. In addition, etomidate has been studied for its potential use in treating status epilepticus, a life-threatening condition characterized by prolonged seizures.
Propriétés
IUPAC Name |
N-ethyl-N-(2-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-3-17(15-12-8-7-9-13(15)2)16(18)14-10-5-4-6-11-14/h7-9,12,14H,3-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMQZBBJGKTOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5848386.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5848395.png)


![3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B5848414.png)
![4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide](/img/structure/B5848426.png)
![2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5848432.png)

![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5848442.png)

![3-[(2-chlorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5848463.png)

